molecular formula C13H8ClNS B12920024 3-Chloroacridine-9(10H)-thione CAS No. 95112-15-5

3-Chloroacridine-9(10H)-thione

Cat. No.: B12920024
CAS No.: 95112-15-5
M. Wt: 245.73 g/mol
InChI Key: LNUBUQRMQOJLIL-UHFFFAOYSA-N
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Description

3-Chloroacridine-9(10H)-thione is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields, including medicinal chemistry and material science. Acridine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroacridine-9(10H)-thione typically involves the chlorination of acridine followed by the introduction of a thione group. One common method involves the reaction of acridine with thionyl chloride to introduce the chlorine atom at the 3-position. This is followed by the reaction with a sulfur source, such as hydrogen sulfide or elemental sulfur, to form the thione group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroacridine-9(10H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloroacridine-9(10H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloroacridine-9(10H)-thione primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloroacridine-9(10H)-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent .

Properties

CAS No.

95112-15-5

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

3-chloro-10H-acridine-9-thione

InChI

InChI=1S/C13H8ClNS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16)

InChI Key

LNUBUQRMQOJLIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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